2,6-Dimethylpyridine-D9

説明

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into specific positions within a molecule. synmr.in This process allows researchers to track the movement of atoms, monitor reaction pathways, and study the behavior of complex systems with high precision. synmr.in Deuterium labeling, where hydrogen atoms are replaced by their heavier, stable isotope, deuterium, is particularly valuable in chemical and pharmaceutical research. musechem.comclearsynth.com

The substitution of hydrogen with deuterium does not significantly alter the chemical properties of a compound, but its greater mass leads to a lower vibrational frequency in chemical bonds. musechem.com This mass difference gives rise to the kinetic isotope effect, which can enhance the metabolic stability of a compound by making bonds to deuterium more resistant to cleavage. musechem.comsymeres.com This increased stability is a significant advantage in studies of drug metabolism and pharmacokinetics (DMPK). musechem.comsymeres.com

Deuterated compounds are indispensable tools in a variety of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H-NMR analysis, the signals from hydrogen atoms in a standard solvent can overwhelm the signals from the analyte. tutorchase.com Using a deuterated solvent, in which hydrogen is replaced with deuterium, eliminates this interference because deuterium resonates at a different frequency. tutorchase.comlabinsights.nl This results in a much clearer spectrum, allowing for more precise structural analysis of the compound of interest. labinsights.nl Deuterated solvents also serve as a lock signal to stabilize the magnetic field during NMR experiments, ensuring the accuracy of the measurements.

Mass Spectrometry (MS) : Deuterated compounds are widely used as internal standards in quantitative analysis, especially when coupled with liquid chromatography (LC-MS). clearsynth.comscispace.com An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer due to its different mass. aptochem.com Because deuterated standards have nearly identical chemical properties to the non-labeled analyte, they co-elute during chromatography and experience similar ionization effects, effectively correcting for matrix effects and variability in the analytical process. clearsynth.comaptochem.comtexilajournal.com This ensures greater precision and accuracy in quantifying the concentration of a target compound in complex samples like biological fluids. clearsynth.comtexilajournal.com

The applications of deuterium labeling span numerous scientific fields, including organic synthesis, biochemistry, and environmental science, providing critical insights into reaction mechanisms, metabolic pathways, and the structure of macromolecules. synmr.inclearsynth.com

Overview of 2,6-Dimethylpyridine-D9 as a Stable Isotope-Labeled Tracer

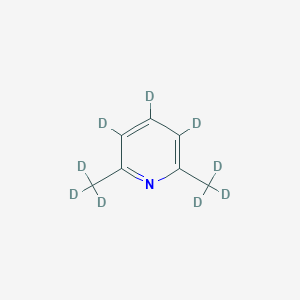

This compound is the deuterated form of 2,6-Dimethylpyridine (B142122), a heterocyclic aromatic organic compound also known as 2,6-lutidine. solubilityofthings.comwikipedia.org The parent compound consists of a pyridine (B92270) ring substituted with two methyl groups at the 2 and 6 positions. solubilityofthings.com In this compound, the nine hydrogen atoms—three on the pyridine ring and six on the two methyl groups—are replaced with deuterium atoms.

As a stable isotope-labeled compound, this compound serves as an excellent internal standard and tracer for analytical studies. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. glpbio.com This property makes it an ideal tool for use in isotope dilution mass spectrometry, where a known amount of the labeled standard is added to a sample. By comparing the mass spectrometer's response for the labeled standard to the unlabeled analyte, researchers can accurately determine the concentration of the analyte, compensating for loss during sample preparation or fluctuations in instrument response. clearsynth.com

The primary application of this compound is in quantitative analytical methods that require a high degree of accuracy and precision. It is particularly useful for studies where 2,6-Dimethylpyridine is the analyte of interest or is involved in a chemical reaction being monitored.

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇D₉N |

| Molecular Weight | 116.21 g/mol glpbio.com |

| CAS Number | 135742-47-1 glpbio.com |

| Physical State | Liquid at room temperature nih.gov |

| Boiling Point | Approx. 144-145 °C (Slightly higher than the non-deuterated form) wikipedia.org |

| Appearance | Colorless liquid wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethylpyridine D9

Deuterium (B1214612) Incorporation Strategies

The primary approaches for synthesizing 2,6-Dimethylpyridine-D9 revolve around introducing deuterium into the pyridine (B92270) ring and the methyl groups. These strategies range from direct exchange reactions on the parent molecule to more complex multi-step syntheses using deuterated starting materials.

Hydrogen-Deuterium Exchange Reactions (H/D Exchange) for Pyridine Derivatives

Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for replacing hydrogen atoms with deuterium. These reactions are often catalyzed and can be influenced by various factors, including the choice of catalyst, deuterium source, and reaction conditions.

One prominent method involves the use of heavy water (D₂O) as the deuterium source. For instance, H/D exchange of pyridine derivatives can be achieved in neutral D₂O at elevated temperatures. cdnsciencepub.comcdnsciencepub.com This process can lead to selective deuteration, and the resulting deuterated compounds can generally be isolated in good yields. cdnsciencepub.com The mechanism for this exchange in pyridine compounds often involves the formation of ylides through the deprotonation of the pyridinium (B92312) ion by a deuteroxide ion, followed by deuteration. cdnsciencepub.com

Base-catalyzed H/D exchange is another efficient and economical strategy. osti.gov While strong bases and harsh conditions are often necessary for C(sp²)-H bonds, the use of weaker bases for specific applications has also been reported. osti.gov For example, a combination of K₂CO₃ and D₂O can be used, and the presence of a directing group, such as a bromide atom, can enhance the selectivity of the exchange. osti.gov

Acid-catalyzed exchange reactions are also employed. Using a Brønsted acid in D₂O can facilitate H/D exchange at the methyl groups of 2,6-dimethylpyridine (B142122) through protonation-deprotonation cycles. Protonation of the pyridine nitrogen enhances the acidity of the methyl C-H bonds, promoting the exchange.

Table 1: Hydrogen-Deuterium Exchange Methodologies

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Neutral H/D Exchange | None | D₂O | Elevated temperatures required. cdnsciencepub.comcdnsciencepub.com |

| Base-Catalyzed H/D Exchange | K₂CO₃/18-Crown-6 | D₂O | Can be regioselective with directing groups. osti.gov |

| Acid-Catalyzed H/D Exchange | Brønsted Acid (e.g., HCl, H₂SO₄) | D₂O | Promotes exchange at methyl groups. |

| Metal-Catalyzed H/D Exchange | Osmium Tetrahydride Complex | Benzene-d₆ | Sequential deuteration of aromatic positions. acs.orgfigshare.com |

| Metal-Catalyzed H/D Exchange | Iridium PCP Pincer Complexes | Benzene-d₆ or D₂O | High deuterium incorporation under mild conditions. nih.gov |

Advanced Catalytic Deuteration Techniques

Advanced catalytic systems offer highly efficient and selective pathways for deuteration. Transition-metal catalysts, in particular, play a significant role in modern deuteration chemistry.

An unsaturated osmium tetrahydride complex, OsH₄(PⁱPr₃)₂, has been shown to catalyze the sequential deuteration of the aromatic C-H bonds of pyridine and methylpyridines using benzene-d₆ as the deuterium source. acs.orgfigshare.com The reaction proceeds through stoichiometric and catalytic H/D exchanges. The rate of deuteration is dependent on the position of the C-H bond relative to the nitrogen heteroatom, with a methyl substituent hindering the deuteration of adjacent C-H bonds. acs.org

Iridium pincer complexes have also emerged as powerful catalysts for H/D exchange. These rigid, electron-rich complexes can facilitate high levels of deuterium incorporation in arenes, including 2,6-lutidine, under mild conditions using either benzene-d₆ or D₂O as the deuterium source. nih.gov These catalysts have demonstrated the ability to deuterate even the less reactive C(sp³)-H positions of the methyl groups. nih.gov

Palladium and platinum catalysts are commonly used for the catalytic deuteration of 2,6-dimethylpyridine using deuterium gas (D₂). Key parameters influencing the efficiency of this method include temperature, solvent choice, and catalyst loading. Exchanges with heavy water on a platinum catalyst have been successfully used to prepare 2,6-lutidine-D9 with high isotopic purity.

Frustrated Lewis Pairs (FLPs), such as the one derived from 2,6-lutidine and B(C₆F₅)₃, can mediate the deuteration of the methyl groups of lutidine under a deuterium atmosphere. bham.ac.ukresearchgate.net This process involves the activation of D₂ by the FLP, leading to H/D scrambling at the methyl positions. bham.ac.uk

Table 2: Advanced Catalytic Deuteration Systems

| Catalyst System | Deuterium Source | Substrate Scope | Key Advantages |

|---|---|---|---|

| OsH₄(PⁱPr₃)₂ | Benzene-d₆ | Pyridine, Methylpyridines | Sequential and regioselective deuteration of the ring. acs.orgfigshare.com |

| Iridium PCP Pincer Complexes | Benzene-d₆ or D₂O | Arenes, including 2,6-lutidine | High efficiency under mild conditions, deuterates both ring and methyl groups. nih.gov |

| Pd or Pt on Carbon | D₂ gas or D₂O | 2,6-Dimethylpyridine | Common and effective method for full deuteration. |

| B(C₆F₅)₃/2,6-lutidine (FLP) | D₂ gas | 2,6-Lutidine | Mediates deuteration of methyl groups. bham.ac.ukresearchgate.net |

Multi-step Synthetic Routes Utilizing Deuterated Precursors

In addition to direct deuteration of the final molecule, this compound can be synthesized through multi-step routes that employ deuterated building blocks. This approach offers precise control over the location of deuterium incorporation.

One general strategy involves the de novo synthesis of the heterocyclic ring using deuterated precursors. For example, deuterated pyridine derivatives can be synthesized using deuterated ammonia (B1221849) under high-pressure conditions. The construction of heterocycles using synthetically feasible deuterated reagents like Me₂NCD(OMe)₂ is another viable, though less reported, method. nih.gov

A classic synthesis of the 2,6-dimethylpyridine framework involves the reaction of ethyl acetoacetate, formaldehyde (B43269), and ammonia. nih.govorgsyn.org By substituting deuterated versions of these precursors, it is possible to build the deuterated target molecule from the ground up. For instance, using deuterated ammonia or formaldehyde would introduce deuterium into the pyridine ring and methyl groups, respectively.

Another multi-step approach involves the reduction of functional groups with deuterated reducing agents. For example, dideuteriomethyl compounds can be synthesized by reducing corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD₄) to form a deuterated alcohol. This alcohol is then converted to a chloromethyl derivative, which is subsequently reduced to the deuterated methyl group.

Regioselective Deuteration Approaches for Methylpyridine Frameworks

Achieving regioselectivity—the ability to deuterate specific positions within the molecule—is a key challenge and a significant area of research in the synthesis of deuterated compounds.

For methylpyridines, the position of the methyl group significantly influences the regioselectivity of deuteration. Studies with osmium tetrahydride catalysts have shown that a methyl substituent has a marked negative effect on the deuteration of its adjacent C-H bonds on the pyridine ring. acs.org This steric hindrance prevents the coordination of the adjacent C-H bonds to the metal center, thus directing deuteration to other positions. acs.org

Electrochemical methods have also been developed for the C4-selective C-H deuteration of pyridine derivatives using D₂O. researchgate.net This metal-free and acid/base-free approach offers high chemo- and regioselectivity for a range of pyridine-containing compounds. researchgate.net

Furthermore, transforming pyridine derivatives into phosphonium (B103445) salts allows for highly regioselective deuteration at the C4 position when reacted with D₂O and K₂CO₃. assumption.edu This method demonstrates complete regioselectivity for 3,5-substituted pyridines. assumption.edu

The choice of catalyst and reaction conditions in H/D exchange reactions can also control regioselectivity. For example, iridium pincer catalysts under certain conditions can show a preference for more accessible C(sp²)-H sites over less accessible ones in molecules like 2,6-lutidine. nih.gov

Spectroscopic Characterization and Analytical Applications of 2,6 Dimethylpyridine D9

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for determining the structure of molecules. In the context of 2,6-Dimethylpyridine-D9, various NMR methods are employed to probe its unique isotopic labeling.

1H NMR Analysis of Residual Protons and Deuterium (B1214612) Exchange Phenomena

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine (B92270) ring and the methyl groups are expected to be absent due to deuteration. However, small residual signals from any remaining protons can be detected. The analysis of these residual proton signals is essential for determining the degree of deuteration. nih.gov

Furthermore, ¹H NMR can be used to study deuterium exchange phenomena. nih.gov For instance, if this compound is placed in a protic solvent, exchange between the deuterium atoms on the molecule and the protons from the solvent can occur, leading to changes in the ¹H NMR spectrum over time. This can provide valuable information about the reactivity and accessibility of different positions on the pyridine ring. The rate of this exchange can be influenced by factors such as temperature and the presence of catalysts. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for Residual Protons in Deuterated Solvents This table provides typical chemical shift ranges for common residual protons and impurities in various deuterated solvents, which is foundational for identifying the very low concentration of residual protons in a highly deuterated compound like this compound.

| Impurity | CDCl₃ (ppm) | (CD₃)₂CO (ppm) | (CD₃)₂SO (ppm) | C₆D₆ (ppm) | CD₃CN (ppm) | CD₃OD (ppm) | D₂O (ppm) |

| Solvent Residual Peak | 7.26 | 2.05 | 2.50 | 7.16 | 1.94 | 3.31 | 4.79 |

| H₂O | 1.56 | 2.84 | 3.33 | 0.40 | 2.13 | 4.87 | 4.79 |

| Acetone | 2.17 | 2.09 | 2.09 | 1.55 | 2.08 | 2.15 | 2.22 |

| Toluene | 2.36, 7.17-7.28 | 2.33, 7.19-7.31 | 2.32, 7.17-7.29 | 2.11, 7.00-7.10 | 2.34, 7.21-7.32 | 2.32, 7.16-7.27 | 2.37, 7.25-7.36 |

| Data sourced from publicly available chemical data repositories. carlroth.comsigmaaldrich.com |

2H NMR (Deuterium NMR) for Isotopic Purity and Labeling Position Elucidation

²H NMR, or deuterium NMR, is a direct method for observing the deuterium nuclei in a molecule. nih.gov This technique is instrumental in confirming the positions of deuterium labeling in this compound and assessing its isotopic purity. nih.gov The ²H NMR spectrum will show distinct signals for the deuterium atoms at the aromatic and methyl positions, and the integration of these signals can provide a quantitative measure of the deuterium incorporation at each site. nih.gov The absence of signals at specific positions would indicate incomplete deuteration. The use of ²H NMR is a powerful tool for quality control in the synthesis of deuterated compounds. nih.gov

13C NMR Studies of Carbon Connectivity in Deuterated Analogs

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, the ¹³C spectrum is simplified compared to its non-deuterated counterpart due to the coupling between carbon and deuterium. The signals for the deuterated carbons appear as multiplets due to the C-D coupling, and these signals are often broader and less intense than those of protonated carbons.

The characteristic splitting patterns and changes in chemical shifts can be used to confirm the positions of deuteration. nih.gov For example, a CD₃ group will appear as a septet, a CD₂ group as a quintet, and a CD group as a triplet. Long-range deuterium isotope effects can also be observed on the chemical shifts of carbons that are several bonds away from the site of deuteration. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethylpyridine (B142122) This table shows the predicted chemical shifts for the carbon atoms in the parent compound, 2,6-dimethylpyridine. In the D9 analog, these peaks would exhibit splitting due to C-D coupling and slight shifts due to isotope effects.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2, C6 | 157.5 |

| C3, C5 | 119.8 |

| C4 | 137.2 |

| Methyl Carbons | 24.5 |

| Data predicted by computational models and may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) Applications in Deuterated Pyridine Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is widely used for the analysis of deuterated compounds like this compound.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analytical Method Development

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. fda.govepa.gov In this technique, a known amount of a stable isotope-labeled compound, such as this compound, is added to a sample as an internal standard. nih.gov Because the deuterated standard is chemically identical to the non-deuterated analyte, it experiences the same losses during sample preparation and analysis. epa.gov

By measuring the ratio of the analyte to the internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be determined with high precision and accuracy. nih.govnih.gov This method is particularly valuable in complex matrices where matrix effects can interfere with other quantitative methods. fda.gov The development of analytical methods using this compound as an internal standard allows for the reliable quantification of 2,6-lutidine in various samples. uco.es

Fragmentation Pathway Elucidation through Deuterium Labeling Effects

Mass spectrometry can also be used to study the fragmentation pathways of molecules. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and can be used for its identification.

Deuterium labeling is a powerful tool for elucidating these fragmentation pathways. researchgate.net By comparing the mass spectrum of this compound with that of its non-deuterated analog, researchers can determine which fragments retain the deuterium atoms. This information helps to deduce the specific bonds that are broken during fragmentation and to understand the underlying mechanisms of ion decomposition. For example, the loss of a methyl radical would result in a different mass change for the deuterated versus the non-deuterated compound, providing clear evidence for this fragmentation channel.

Vibrational Spectroscopy Studies of this compound

Vibrational spectroscopy is a cornerstone technique for elucidating the structure and bonding of molecules. For this compound, it allows for a detailed analysis of how isotopic substitution affects the vibrational modes of both the pyridine ring and the methyl groups.

Infrared (IR) Spectroscopy for Deuterium-Induced Band Shifts

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The substitution of hydrogen (¹H) with deuterium (²H or D) significantly increases the reduced mass of the vibrating groups, leading to a decrease in the vibrational frequency. libretexts.org This phenomenon, known as the isotopic shift, is a powerful tool for assigning specific vibrational modes.

In this compound, all nine hydrogen atoms (three on the aromatic ring and six on the two methyl groups) are replaced by deuterium. This global deuteration affects all vibrations involving hydrogen motion. The most pronounced shifts are observed for C-H stretching vibrations.

C-H vs. C-D Stretching: In standard 2,6-dimethylpyridine, aromatic C-H stretching bands typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches of the methyl groups are found between 2850 and 3000 cm⁻¹. Upon deuteration to form this compound, these are replaced by C-D stretching bands at significantly lower frequencies, approximately in the 2100-2300 cm⁻¹ range. libretexts.org The theoretical frequency ratio (νH/νD) for a simple C-H/C-D oscillator is approximately √2 (≈1.41), though in practice, it is often closer to 1.35. libretexts.org

Bending Vibrations: Bending and wagging vibrations (e.g., C-H scissoring, rocking, wagging, and twisting) also experience a downward shift in frequency upon deuteration. These shifts, while less dramatic than for stretching modes, are crucial for a complete assignment of the spectrum. For instance, studies on deuterated pyridines provide a basis for assigning these shifted bands. researchgate.netcdnsciencepub.com

The table below provides a representative comparison of key infrared vibrational frequencies for 2,6-Dimethylpyridine and the expected shifts for its D9 isotopologue, based on established principles and data from analogous deuterated compounds.

| Vibrational Mode | Typical Frequency (cm⁻¹) in 2,6-Dimethylpyridine (H9) | Expected Frequency (cm⁻¹) in this compound |

| Aromatic C-H Stretch | ~3050 | ~2270 |

| Methyl C-H Asymmetric Stretch | ~2970 | ~2220 |

| -H Symmetric Stretch | ~2920 | ~2100 |

| Ring Stretching (ν8a, ν8b) | ~1590, ~1575 | ~1550, ~1540 |

| Methyl C-H Asymmetric Bend | ~1460 | ~1050 |

| Methyl C-H Symmetric Bend | ~1380 | ~995 |

| Aromatic C-H In-Plane Bend | ~1150 | ~850 |

| Aromatic C-H Out-of-Plane Bend | ~780 | ~580 |

Note: The expected frequencies for the D9 compound are estimated based on theoretical isotopic shift ratios and experimental data from studies on deuterated pyridines and other related molecules. The ring stretching modes are less affected as they primarily involve the heavier atoms of the pyridine skeleton.

Raman Spectroscopy for Analysis of Molecular Vibrations and Depolarization Ratios

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy provides crucial data for assigning symmetric vibrational modes.

Key Raman-active modes for 2,6-dimethylpyridine include the symmetric ring breathing mode (ν1) and the trigonal ring deformation mode (ν12). researchgate.net Upon deuteration, these bands are expected to shift to lower frequencies. The analysis of these shifts, in conjunction with IR data, allows for a comprehensive vibrational assignment. researchgate.net

A significant aspect of Raman spectroscopy is the measurement of depolarization ratios (ρ), which is the ratio of the intensity of scattered light polarized perpendicular to the incident light to that polarized parallel to it.

For symmetric vibrations (totally symmetric modes), the depolarization ratio is typically less than 0.75 (ρ < 0.75), and these bands are referred to as "polarized."

For asymmetric or depolarized vibrations, the ratio is equal to 0.75 (ρ = 0.75), and the bands are "depolarized."

This information is instrumental in assigning vibrational modes to their respective symmetry classes. For example, the intense and polarized ring breathing mode in the Raman spectrum of 2,6-dimethylpyridine can be unambiguously assigned as a totally symmetric (A1) vibration. spectrabase.com

The table below outlines some important Raman bands for 2,6-Dimethylpyridine and their expected characteristics in the D9 isotopologue.

| Vibrational Mode | Typical Frequency (cm⁻¹) in 2,6-Dimethylpyridine (H9) | Expected Frequency (cm⁻¹) in this compound | Depolarization (ρ) | Symmetry Class (C2v) |

| Aromatic C-H Stretch | ~3055 | ~2275 | Polarized | A1 |

| Methyl C-H Symmetric Stretch | ~2925 | ~2105 | Polarized | A1 |

| Ring Breathing (ν1) | ~1000 | ~960 | Polarized | A1 |

| Trigonal Ring Breathing (ν12) | ~1050 | ~1020 | Depolarized | B1 |

| Aromatic C-H Out-of-Plane Bend | ~780 | ~580 | Depolarized | B2 |

Note: The expected frequencies and characteristics are based on data for the parent compound and principles derived from studies of other deuterated aromatic systems. researchgate.netcdnsciencepub.com

Correlation of Vibrational Spectra with Isotopic Substitution and Symmetry Properties

The vibrational analysis of this compound is deeply rooted in its molecular symmetry and the predictable effects of isotopic substitution. 2,6-dimethylpyridine belongs to the C2v point group of symmetry. oup.com The full deuteration to this compound does not alter the molecule's symmetry elements, so the C2v point group is retained. This means that the selection rules for IR and Raman activity remain unchanged between the H9 and D9 isotopologues. Vibrations are classified into four symmetry species: A1, A2, B1, and B2.

A1, B1, and B2 modes are active in both IR and Raman spectra.

A2 modes are Raman active only.

The primary effect of isotopic substitution is the change in vibrational frequencies due to the increased mass of deuterium. This relationship is quantitatively described by the Redlich-Teller Product Rule, which relates the product of the vibrational frequencies for each symmetry species of a molecule to the product of the frequencies of its isotopologue. This rule serves as a powerful check on the accuracy of vibrational assignments. researchgate.net

By comparing the experimental spectra of 2,6-dimethylpyridine and its D9 derivative, and guided by the principles of group theory and isotopic effects, a reliable assignment of the 39 fundamental vibrational modes can be achieved. The observed shifts confirm the involvement of hydrogen/deuterium atoms in specific vibrations, with C-D modes appearing at significantly lower wavenumbers than their C-H counterparts, consistent with the increased reduced mass. libretexts.orgresearchgate.netnih.gov The study of such deuterated molecules is therefore essential for validating theoretical models of molecular vibrations and for providing a deeper understanding of molecular structure and dynamics. researchgate.net

Mechanistic Elucidation Via Kinetic Isotope Effects Kie with 2,6 Dimethylpyridine D9

Primary Kinetic Isotope Effects in Reactions Involving 2,6-Dimethylpyridine-D9

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.comresearchgate.net In the context of this compound, this would typically involve a reaction where a C-D bond of a methyl group is cleaved.

Determination of Rate-Limiting Steps and Bond-Breaking Events

The magnitude of the primary KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), can reveal whether C-H/C-D bond cleavage is part of the slowest step of the reaction. libretexts.orglibretexts.org A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step. princeton.edu For instance, in an E2 elimination reaction where a proton is abstracted from a methyl group of 2,6-dimethylpyridine (B142122) by a base, the observation of a large KIE would confirm that this proton abstraction is the rate-limiting event. princeton.edu

Conversely, if a reaction involving 2,6-dimethylpyridine proceeds through a mechanism where the C-H bonds of the methyl groups are not broken in the rate-determining step, the primary KIE will be close to unity (kH/kD ≈ 1). This would suggest that other steps, such as nucleophilic attack at the nitrogen or dissociation of a leaving group, are rate-limiting. princeton.edu

Secondary Kinetic Isotope Effects in this compound Systems

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgresearchgate.net These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization and the steric environment of the transition state. wikipedia.orgias.ac.in

Investigation of Steric and Hyperconjugation Contributions

In reactions involving this compound where the reaction center is the nitrogen atom, deuteration of the methyl groups can lead to observable secondary KIEs. These effects can arise from changes in hyperconjugation or steric interactions between the reactant and the transition state. libretexts.org

For example, in the reaction of 2,6-dimethylpyridine with methyl iodide, a secondary KIE (kD/kH) of 1.095 has been observed when the methyl groups are deuterated. msu.edu This "normal" secondary KIE suggests that the transition state is more sterically crowded than the reactants. The C-D bond has a slightly smaller vibrational amplitude than the C-H bond, leading to a smaller effective size of the CD3 group. This can influence the rate of reaction by altering the steric hindrance at the nitrogen atom during the approach of the electrophile.

In another study involving the reaction of deuterated 2,6-dimethylpyridine with boron trifluoride, a more exothermic reaction was observed for the deuterated base, indicating a significant isotope effect on the heat of reaction. msu.edu Such thermodynamic isotope effects are closely related to secondary KIEs and provide further evidence for the influence of isotopic substitution on non-bonding interactions.

Quantum Mechanical Tunneling Phenomena in Deuterated Pyridine (B92270) Reactions

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. researchgate.netlibretexts.orgebsco.com This effect is particularly significant for the transfer of light particles like hydrogen and its isotopes. princeton.edu

In reactions involving the transfer of a proton or hydrogen atom from a deuterated methyl group of a pyridine derivative, tunneling can lead to unusually large primary kinetic isotope effects, often exceeding the semi-classical limit of around 7 at room temperature. wikipedia.orgprinceton.edu The probability of tunneling is highly dependent on the mass of the particle, with lighter particles tunneling more readily. princeton.edu Therefore, a significantly larger kH/kD value than predicted by classical transition state theory can be a strong indicator of tunneling. princeton.edu While specific studies on tunneling in reactions of this compound were not found, the principles observed in other deuterated systems would apply. The observation of an exceptionally high KIE in a proton or hydrogen atom transfer reaction involving this molecule would strongly suggest the contribution of quantum mechanical tunneling.

Application of KIE to Elucidate Complex Reaction Mechanisms and Transition State Structures

The combination of primary and secondary KIEs, along with computational modeling, is a powerful tool for dissecting complex reaction pathways and characterizing the geometry of transition states. libretexts.orgresearchgate.net For reactions involving this compound, KIE studies can help differentiate between proposed mechanisms.

For instance, consider a catalytic reaction where 2,6-dimethylpyridine acts as a ligand. Isotopic labeling of the methyl groups could help determine if C-H activation of the ligand is occurring and whether it is a rate-limiting step. A significant primary KIE would support a mechanism involving C-H bond breaking in the turnover-limiting step.

Secondary KIEs can provide information about the "looseness" or "tightness" of the transition state. researchgate.net A normal secondary KIE (kH/kD > 1) often indicates a transition state that is more sterically congested or has a change in hybridization from sp3 to sp2 at the carbon adjacent to the reaction center. wikipedia.orgias.ac.in Conversely, an inverse KIE (kH/kD < 1) can suggest a less crowded transition state or a change from sp2 to sp3 hybridization. wikipedia.orgepfl.ch By measuring the secondary KIE for reactions at the nitrogen of this compound, one could infer details about the geometry of the transition state, such as the extent of bond formation between the nitrogen and the incoming electrophile.

Computational Chemistry and Theoretical Studies of 2,6 Dimethylpyridine D9

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. taylor.edu It is a workhorse for predicting molecular properties, energy distributions, and reaction pathways. mdpi.com DFT calculations, often employing functionals like B3LYP, have been successfully used to study pyridine (B92270) derivatives, showing good agreement with experimental data for molecular structures and vibrational spectra. nih.govresearchgate.net For 2,6-Dimethylpyridine-D9, DFT allows for a detailed examination of how the nine deuterium (B1214612) atoms alter its electronic and vibrational characteristics compared to its hydrogenated counterpart, 2,6-lutidine.

A primary application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, a significant and predictable change occurs in the vibrational spectra compared to the standard 2,6-dimethylpyridine (B142122). The substitution of hydrogen (≈1 amu) with deuterium (≈2 amu) primarily affects the vibrational modes involving these atoms. Due to the increased mass, the C-D stretching and bending frequencies are considerably lower than the corresponding C-H frequencies. This phenomenon, known as the isotopic shift, is a key diagnostic tool. DFT models can accurately compute these shifts, aiding in the assignment of complex experimental spectra. Calculated vibrational frequencies are often scaled to correct for systematic errors arising from the neglect of anharmonicity and other theoretical limitations. researchgate.net

Below is a table illustrating the typical theoretical shifts in vibrational frequencies upon deuteration.

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) | Approximate Frequency Ratio (νC-H / νC-D) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |

| Methyl C-H/C-D Stretch | 3000 - 2850 | 2250 - 2050 | ~1.33 |

| Methyl C-H/C-D Bend | 1470 - 1350 | 1080 - 980 | ~1.36 |

Note: This table represents generalized theoretical values and not specific experimental data for this compound.

Chemical Shifts: DFT is also employed to calculate NMR chemical shifts. researchgate.net Deuterium substitution leads to small but measurable changes in the chemical shifts of nearby nuclei (e.g., ¹³C and ¹⁵N), known as isotope shifts. While the effect is smaller than for vibrational frequencies, computational models can predict these shifts, providing another layer of verification for structural assignments. mdpi.com The use of deuterated analogues is a known strategy to simplify complex proton NMR spectra and help identify specific resonances. researchgate.net

The precise molecular structure of this compound can be determined by combining experimental data with DFT-optimized geometries. nih.gov The substitution of hydrogen with deuterium has a negligible effect on the equilibrium bond lengths and angles of the molecule. However, the distinct spectroscopic signature of deuterium provides an invaluable tool for structural elucidation.

By comparing the experimental IR, Raman, and NMR spectra of this compound with the computationally predicted spectra, researchers can confirm the molecular conformation and the specific assignments of spectral peaks. nih.gov The clear shift in vibrational frequencies for C-D bonds serves as an unambiguous marker, validating the accuracy of the theoretical model. This correlative approach is crucial for confirming the static and dynamic properties of the molecule.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. smu.edu When studying reactions involving this compound, a key focus is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step are significantly slower. DFT can model the transition state structures for both the deuterated and non-deuterated reactants. This allows for the theoretical prediction of the KIE, offering deep insights into the reaction mechanism. For instance, in protonation reactions where 2,6-lutidine acts as a non-nucleophilic base, modeling the D9 analogue would be essential to understand the mechanics of proton (or deuteron) transfer. acs.org

Elucidation of Molecular Structure and Conformation with Deuterium Labeling

Advanced Quantum Chemical Methodologies for Isotopic Perturbations

While DFT is a robust tool, more advanced quantum chemical methods can provide higher accuracy for specific properties, especially the subtle perturbations caused by isotopic substitution. mdpi.com Methodologies such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally expensive, can offer a more precise description of electron correlation, which influences spectroscopic parameters. mdpi.com

For isotopic perturbations, these advanced methods are particularly useful for calculating minute changes in NMR parameters. The accurate prediction of isotope effects on chemical shifts and spin-spin coupling constants requires a highly accurate description of the electronic environment around the nuclei. mdpi.com Relativistic effects, though small for a molecule of this nature, can also be incorporated into calculations to achieve the highest level of accuracy for NMR shielding tensors. mdpi.com These sophisticated approaches are critical for research that demands a quantitative understanding of how isotopic substitution perturbs the electronic and magnetic properties of a molecule.

Advanced Research Applications of 2,6 Dimethylpyridine D9

Utilization as a Stable Isotope-Labeled Internal Standard in High-Precision Analytical Chemistry

One of the most prominent applications of 2,6-Dimethylpyridine-D9 is as a stable isotope-labeled (SIL) internal standard in high-precision analytical chemistry, particularly in techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comresolvemass.cachromatographyonline.com SIL internal standards are considered the gold standard for quantitative analysis because their physical and chemical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass. scispace.com

Minimization of Matrix Effects and Instrumental Variability in Quantitative Assays

In quantitative assays, especially those involving complex biological or environmental samples, "matrix effects" can significantly impact accuracy. clearsynth.com These effects, caused by other components in the sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. resolvemass.ca this compound, when used as an internal standard, co-elutes with the non-deuterated 2,6-dimethylpyridine (B142122) (the analyte) and experiences nearly identical matrix effects. clearsynth.com By comparing the signal of the analyte to the known concentration of the deuterated standard, researchers can correct for these variations, thereby ensuring precise and accurate quantification. clearsynth.com

Instrumental variability, such as fluctuations in the injection volume or detector response, can also introduce errors. The use of a SIL internal standard like this compound effectively compensates for these fluctuations, as both the analyte and the standard are affected proportionally. scispace.com This leads to improved reproducibility and robustness of the analytical method.

Development and Validation of Robust Analytical Procedures

The development and validation of analytical methods are critical for ensuring their reliability. clearsynth.com Incorporating this compound as an internal standard from the early stages of method development helps in establishing a robust and reliable procedure. clearsynth.com It aids in assessing key validation parameters such as linearity, accuracy, precision, and recovery. For instance, a consistent ratio of the analyte to the internal standard across a range of concentrations demonstrates the method's linearity. High recovery rates and low variability in quality control samples analyzed with the deuterated standard indicate the method's accuracy and precision.

Table 1: Key Validation Parameters Assessed Using a Stable Isotope-Labeled Internal Standard

| Validation Parameter | How this compound is Utilized |

| Accuracy | By adding a known amount of the standard to samples and controls, the closeness of the measured concentration to the true value can be determined, correcting for systemic errors. |

| Precision | Repeated measurements of the analyte-to-standard ratio in identical samples demonstrate the method's repeatability and intermediate precision, minimizing the impact of random errors. |

| Linearity | A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration, establishing a linear relationship. |

| Recovery | The efficiency of the extraction process is evaluated by comparing the response of the analyte in a pre-extracted spiked sample to a post-extracted spiked sample, with the internal standard correcting for losses. |

| Matrix Effect | The influence of the sample matrix is assessed by comparing the analyte-to-standard ratio in a matrix-based sample to that in a neat solution, identifying any ion suppression or enhancement. clearsynth.com |

Tracer Studies in Complex Chemical and Biological Systems

The isotopic label in this compound makes it an excellent tracer for elucidating complex chemical and biological pathways. nih.govclearsynth.com Since deuterium (B1214612) is a stable, non-radioactive isotope, it can be safely used in a variety of experimental settings. nih.gov

Tracking Molecular Transformations and Pathways

In metabolic studies, deuterated compounds are used to trace the fate of molecules within biological systems. clearsynth.comnih.gov By introducing this compound, researchers can follow its transformation into various metabolites using mass spectrometry. nih.gov The distinct mass of the deuterated compound and its metabolites allows for their unambiguous identification and quantification, providing insights into metabolic pathways and enzyme kinetics. nih.govnih.gov This approach is invaluable for understanding how organisms process specific compounds.

Understanding Reaction Stereochemistry and Regioselectivity

The strategic placement of deuterium atoms in a molecule can provide detailed information about reaction mechanisms, including stereochemistry and regioselectivity. While specific studies on the stereochemistry and regioselectivity of reactions involving this compound are not extensively documented in the provided search results, the general principle of using deuterated compounds for this purpose is well-established. For example, deuterium labeling can help determine which specific hydrogen atoms are involved in a reaction, thereby revealing the orientation of molecules during a chemical transformation.

Investigation of Intermolecular Interactions and Solvation Effects involving Deuterated Pyridines

The substitution of hydrogen with deuterium can subtly influence intermolecular interactions and solvation effects due to the kinetic isotope effect and differences in vibrational frequencies. spectroscopyonline.comcdnsciencepub.com These subtle changes can be probed to gain a deeper understanding of molecular behavior in solution.

Studies on deuterated pyridines and related compounds have shown that hydrogen/deuterium substitution can affect hydrogen bonding and the structure of solvated species. nih.gov For instance, the interaction of pyridine (B92270) with amorphous solid water (D₂O) has been studied to understand the formation of hydrogen bonds and solvation. nih.gov While direct research on the solvation effects of this compound is not detailed in the provided results, the principles from studies on similar deuterated molecules apply. The slightly different bond polarities and vibrational modes of C-D versus C-H bonds can alter the strength and nature of interactions with solvent molecules. cdnsciencepub.com These effects can be investigated using techniques like NMR and infrared spectroscopy to provide insights into the solvation shell structure and dynamics around the deuterated pyridine ring. wiley.commdpi.comresearchgate.net

Table 2: Investigating Molecular Interactions with Deuterated Pyridines

| Interaction Type | Experimental Probe | Information Gained |

| Hydrogen Bonding | Infrared Spectroscopy, NMR Spectroscopy | Changes in vibrational frequencies (e.g., ν(NH)) and chemical shifts upon H/D exchange provide information on the strength and geometry of hydrogen bonds. nih.govrsc.org |

| Solvation Shell Structure | Neutron Scattering, NMR Spectroscopy | The different scattering lengths of hydrogen and deuterium allow for contrast variation in neutron scattering experiments, revealing the arrangement of solvent molecules around the solute. resolvemass.caresearchgate.net |

| π-Interactions | NMR Spectroscopy, Computational Modeling | Subtle changes in the electronic environment of the aromatic ring due to deuteration can influence π-stacking and other non-covalent interactions, which can be monitored by changes in chemical shifts. |

Research in Catalysis and Coordination Chemistry of Deuterated Lutidines

Deuterated lutidines, particularly this compound, serve as sophisticated tools in the fields of catalysis and coordination chemistry. The substitution of hydrogen with deuterium atoms in the methyl groups provides a subtle but powerful modification that allows researchers to probe reaction mechanisms, characterize catalyst active sites, and understand complex molecular interactions without significantly altering the steric or electronic properties of the molecule. The primary applications revolve around its use as a non-nucleophilic base, a ligand in organometallic complexes, and a tracer in isotopic labeling studies.

Detailed Research Findings

Research utilizing deuterated lutidines often focuses on elucidating mechanisms through the kinetic isotope effect (KIE) or by using the deuterium labels as spectroscopic probes in NMR and IR spectroscopy.

Applications in Catalysis Research

In catalysis, 2,6-Dimethylpyridine and its deuterated analogues are valued for their steric hindrance, which makes the nitrogen atom basic but poorly nucleophilic. This allows them to function as proton scavengers in reactions without interfering with catalytic centers. The deuterated form, this compound, is particularly useful for mechanistic investigations.

Probing Brønsted Acid Sites: Non-deuterated 2,6-dimethylpyridine is employed as a molecular probe to determine the strength of Brønsted acid sites on solid catalysts like zeolites and alumina. nih.govrsc.org The vibrational frequencies of the molecule after it has been protonated by the catalyst are sensitive to the acid strength. Specifically, a stronger acid site results in a higher ν*(NH) wavenumber and a lower ν8a wavenumber in the infrared spectrum. nih.gov These studies form a baseline for more advanced experiments where this compound could be used to refine these models, especially in systems analyzed by neutron scattering or to resolve complex vibrational spectra.

Hydrogen Isotope Exchange (HIE) Catalysis: Electron-rich iridium pincer complexes have been shown to be highly active catalysts for hydrogen isotope exchange, using deuterium sources like benzene-d6 (B120219) (C₆D₆) and deuterium oxide (D₂O) to deuterate various substrates under mild conditions. rsc.orgnih.gov Notably, 2,6-lutidine itself is a substrate for this catalytic deuteration, achieving nearly quantitative deuterium incorporation at unhindered positions. rsc.orgnih.gov This research demonstrates a direct synthetic application leading to deuterated lutidines and highlights the ability to control the degree of deuteration by modifying reaction conditions. nih.gov

Applications in Coordination Chemistry

The steric bulk of the two methyl groups in 2,6-lutidine makes it a useful ligand for stabilizing metal complexes and controlling the coordination environment around a metal center. Its deuterated derivatives are employed to study the finer details of complex formation and reactivity.

Mechanistic Elucidation in Organometallic Reactions: Deuterium-labeling experiments are a cornerstone for understanding reaction pathways. In studies involving lutidine-based pincer complexes of rhodium, deuterium labeling with deuterated alkynes was used to gain insight into the mechanism of C-C bond formation. nih.gov The results, supported by DFT studies, showed that the reaction proceeds via a nucleophilic attack from a deprotonated arm of the pincer ligand onto the alkyne. nih.gov Using this compound as the ligand in such systems would allow for precise tracking of ligand-based transformations.

Characterization of Coordination Complexes: Lutidine-derived ligands form stable complexes with various transition metals, including rhodium (Rh) and iridium (Ir). acs.org X-ray diffraction studies on these complexes reveal detailed structural information. While deuteration does not significantly alter bond lengths or angles, the use of deuterated ligands can be critical for simplifying complex NMR spectra, allowing for unambiguous assignment of signals and a clearer understanding of the solution-state structure and dynamics. The structural parameters of a lutidine-derived rhodium pincer complex provide a representative example of the coordination environment. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。